N-butan-2-yl-2,2,2-trifluoroacetamide
Description
N-Butan-2-yl-2,2,2-trifluoroacetamide (CAS: 1815-81-2) is a fluorinated acetamide derivative with the molecular formula C₆H₁₀F₃NO and a molecular weight of 169.14 g/mol. Structurally, it consists of a trifluoroacetyl group (-COCF₃) linked to a secondary butylamine (butan-2-yl) substituent. Key computed properties include 1 hydrogen bond donor, 4 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area of 29.1 Ų .
Properties
CAS No. |
1815-81-2 |
|---|---|
Molecular Formula |
C6H10F3NO |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-butan-2-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO/c1-3-4(2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
MOAMIZJDECJMPD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(F)(F)F |
Canonical SMILES |
CCC(C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Trifluoroacetamide Derivatives
Below is a comparative analysis of N-butan-2-yl-2,2,2-trifluoroacetamide with structurally related compounds, focusing on synthesis, physicochemical properties, and biological or catalytic activities.
Structural and Physicochemical Properties
Molecular Docking and Mechanistic Insights
- N-Benzyl-2,2,2-trifluoroacetamide : Docking studies reveal interactions with AmpC beta-lactamase (binding energy: -5.53 kcal/mol) and CYP51 (binding energy: -5.95 kcal/mol), suggesting inhibition of microbial enzymes .
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